molecular formula C18H16F3NO B1359485 4-Azetidinomethyl-4'-trifluoromethylbenzophenone CAS No. 898756-86-0

4-Azetidinomethyl-4'-trifluoromethylbenzophenone

Cat. No. B1359485
M. Wt: 319.3 g/mol
InChI Key: GOMYSXORGHLJOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azetidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol . It is not intended for human or veterinary use and is primarily used for research.


Molecular Structure Analysis

The molecular structure of 4-Azetidinomethyl-4’-trifluoromethylbenzophenone is defined by its molecular formula, C18H16F3NO . The exact structure detailing the arrangement of these atoms is not provided in the search results.

Scientific Research Applications

Enzyme Binding Site Analysis

In a study examining UDP-glucuronosyltransferases (UGTs), a photoactive benzoic acid derivative was used to identify the phenol binding site of UGTs. This research provides insights into the role of phenylalanine residues in the catalytic activity of UGTs, specifically UGT1A10, towards phenolic substrates (Xiong et al., 2006).

Novel Synthesis Methods

A study reported the synthesis of a class of 4-(2-oxoethylidene)azetidin-2-ones, demonstrating a novel Lewis acid-mediated reaction. This research contributes to the understanding of how different substituents and reaction conditions influence the formation of these compounds (Cainelli et al., 2003).

Chemical Reaction Dynamics

Research on the thermolysis of a spiro-fused β-lactam oxadiazoline precursor revealed insights into the reactions of singlet carbenes and their conversion to azetinone derivatives. This study enhances the understanding of chemical reaction mechanisms involving β-lactam-4-ylidenes (Zoghbi & Warkentin, 1992).

Inhibitors of Human Leukocyte Elastase

A study explored the effect of changing the C-4 substituent of certain azetidinones on inhibition of human leukocyte elastase (HLE). This research is crucial in understanding how structural variations in compounds affect their biological activity and potential therapeutic applications (Hagmann et al., 1993).

Antitumor Activity of Azetidinones

A study investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative activity. These findings are significant for the development of new antitumor agents targeting tubulin (Greene et al., 2016).

Antibacterial Evaluation

Research on the synthesis and antibacterial evaluation of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one provided valuable insights into the antimicrobial potential of these compounds. This study contributes to the field of medicinal chemistry, particularly in the development of new antibacterial agents (Chopde, Meshram & Pagadala, 2012).

Surface Properties and Interactions of Polybenzoxazines

A study synthesized a new benzoxazine derivative containing azobenzene and carboxylic acid units. This research is important for understanding the surface properties and specific interactions of such derivatives, with potential applications in material science (Mohamed et al., 2015).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMYSXORGHLJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642816
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-trifluoromethylbenzophenone

CAS RN

898756-86-0
Record name {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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